molecular formula C7H14N2O3 B14461912 N-(Pivaloyl)glycinohydroxamic acid CAS No. 73912-85-3

N-(Pivaloyl)glycinohydroxamic acid

Cat. No.: B14461912
CAS No.: 73912-85-3
M. Wt: 174.20 g/mol
InChI Key: HABHFHOBQOXBGK-UHFFFAOYSA-N
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Description

N-(Pivaloyl)glycinohydroxamic acid is a hydroxamic acid compound identified in patent research as a potent inhibitor of urease, an enzyme produced by various bacteria . Its primary research application is in the study of conditions like urolithiasis (urinary stones) and infectious pyelonephritis caused by urease-producing microorganisms such as Proteus mirabilis . The compound's mechanism of action involves chelating the nickel ions within the active site of the urease enzyme, thereby blocking its ability to catalyze the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is critical for researchers developing models to understand and intervene in the pathogenesis of infection-induced urinary stones. As a member of the hydroxamic acid family, this compound is characterized by high urinary excretion rates, making it particularly suitable for urinary tract research, and has been noted for an absence of mutagenic effects in studies, suggesting a high safety profile for research purposes . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

73912-85-3

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)6(11)8-4-5(10)9-12/h12H,4H2,1-3H3,(H,8,11)(H,9,10)

InChI Key

HABHFHOBQOXBGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC(=O)NO

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The acylation is typically conducted in lower alcohols (e.g., methanol, ethanol) or dichloromethane with triethylamine or potassium hydroxide as the base. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. For example, in a scaled procedure, glycine ethyl ester is dissolved in methanol, cooled, and treated with pivaloyl chloride dropwise under stirring. The mixture is then allowed to react at room temperature, yielding the ester after work-up.

Key Parameters:

  • Solvent: Methanol or dichloromethane.
  • Base: Potassium hydroxide (3 M in methanol) or triethylamine (1.0 equiv).
  • Temperature: Room temperature (20–25°C).
  • Work-up: Filtration to remove salts (e.g., KCl), followed by washing with aqueous NaHCO₃ and NaCl.

Conversion to Hydroxamic Acid via Hydroxylamine Treatment

The second step involves substituting the ethyl ester group of N-(pivaloyl)glycine ethyl ester with a hydroxamic acid moiety. This is achieved through nucleophilic acyl substitution using hydroxylamine in an alkaline medium.

Detailed Procedure from Patent Literature

  • Hydroxylamine Preparation:

    • Dissolve potassium hydroxide (196.8 g, 3 M) in methanol (600 mL) under cooling.
    • Separately, dissolve hydroxylamine hydrochloride (111.2 g, 1.6 M) in methanol (600 mL) under heating.
    • Mix both solutions, remove precipitated KCl, and retain the alkaline hydroxylamine solution.
  • Reaction with N-(Pivaloyl)glycine Ethyl Ester:

    • Add N-(pivaloyl)glycine ethyl ester (224.6 g, 1.2 M) to the hydroxylamine solution.
    • Stir for 2 hours at room temperature, then allow to stand overnight.
    • Distill off methanol under reduced pressure at 60°C.
  • Work-up and Purification:

    • Dissolve the residue in water (800 mL), adjust pH to 5.0 with acetic acid, and filter the precipitated crystals.
    • Recrystallize from ethanol-water (3:1) to obtain pure N-(pivaloyl)glycinohydroxamic acid (yield: 83.3%).

Characterization Data

Property Value
Melting Point 170–171°C (decomposition)
Elemental Analysis (C₇H₁₄N₂O₃) C: 48.27%, H: 8.37%, N: 16.17%
Yield 83.3%

Alternative Methods and Optimization Strategies

While the above method is the most documented, variations in reaction conditions offer insights into process optimization:

Solvent Systems

  • Methanol vs. Ethanol: Methanol provides higher solubility for hydroxylamine salts, but ethanol may reduce side reactions during recrystallization.
  • Aqueous Mixtures: Adding water to methanol (e.g., 3:1 ethanol-water) improves crystal purity.

Base Selection

  • Potassium Hydroxide vs. Sodium Hydroxide: KOH’s higher solubility in methanol favors faster reaction kinetics, though NaOH is cost-effective for industrial scales.

Temperature Control

  • Maintaining temperatures below 60°C during solvent distillation prevents decomposition of the hydroxamic acid product.

Analytical and Spectroscopic Validation

Melting Point Analysis

The sharp decomposition point (170–171°C) confirms product purity, as impurities typically depress and broaden melting ranges.

Elemental Analysis

The close match between calculated and observed carbon, hydrogen, and nitrogen percentages (Table 1) validates the molecular formula C₇H₁₄N₂O₃ .

Challenges and Practical Considerations

Byproduct Formation

  • Potassium Chloride: Generated during hydroxylamine preparation, removed via filtration to prevent interference in crystallization.
  • Unreacted Ester: Minimized by using excess hydroxylamine (1.6 M hydroxylamine HCl vs. 1.2 M ester).

Stability of Hydroxamic Acids

  • pH Sensitivity: Adjusting the solution to pH 5.0 during work-up ensures protonation of the hydroxamic acid, enhancing stability.
  • Light and Moisture: Store the product in amber vials under inert gas to prevent degradation.

Comparative Analysis with Related Compounds

The synthesis of This compound shares similarities with other hydroxamic acids, such as benzohydroxamic acid (pKa = 8.8). However, the steric bulk of the pivaloyl group necessitates tailored conditions:

  • Higher Solvent Volumes: To accommodate poor solubility of intermediates.
  • Extended Reaction Times: Overnight standing ensures complete substitution.

Industrial and Pharmacological Relevance

The high yield (83.3%) and scalability of this method make it suitable for industrial production. The compound’s efficacy in urolithiasis treatment stems from its ability to inhibit crystal growth in renal pathways.

Chemical Reactions Analysis

Types of Reactions: N-(Pivaloyl)glycinohydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

**

Comparison with Similar Compounds

Research Findings and Challenges

  • Advantages : Pivaloyl substitution enhances metabolic stability and target selectivity, as demonstrated in MMP-9 inhibition studies .
  • Limitations : Low synthetic yields (e.g., 35% for compound 24 in ) and solubility challenges necessitate formulation optimization .
  • Comparative Insights : In antiplasmodial benzamides, pivaloyl-substituted compounds (38–39) showed 3-fold higher activity than Boc analogues but required more complex synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(Pivaloyl)glycinohydroxamic acid in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via mixed anhydride intermediates. For example, pivaloyl chloride reacts with carboxylic acids in the presence of tertiary amines (e.g., triethylamine) to form active intermediates, which are then coupled with hydroxylamine derivatives. Key steps include:

  • Activation of carboxylic acids using pivaloyl chloride at low temperatures (-78°C to 0°C) to minimize side reactions .
  • Coupling with hydroxylamine derivatives under controlled pH conditions to ensure selective amide bond formation .
  • Deprotection of temporary groups (e.g., tert-butyl esters) under mild acidic or basic conditions to yield the final hydroxamic acid .

Q. How can researchers monitor reactions involving this compound intermediates using spectroscopic methods?

  • Methodological Answer : Online NMR spectroscopy is highly effective for real-time monitoring of reaction progress, particularly for intermediates lacking chromophores. For example:

  • 1H NMR tracks the disappearance of pivaloyl chloride signals (e.g., δ 1.2 ppm for tert-butyl groups) and the emergence of hydroxamic acid protons (δ 8–10 ppm) .
  • IR spectroscopy identifies carbonyl stretching vibrations (1650–1750 cm⁻¹) to confirm anhydride formation or hydrolysis .

Q. What role does the pivaloyl group play in protecting functional groups during multi-step organic syntheses?

  • Methodological Answer : The pivaloyl group (tert-butyl carbonyl) is a sterically hindered protecting group for alcohols and amines. Its advantages include:

  • Stability : Resists acidic and oxidative conditions but is cleaved under strong basic (e.g., NaOH/MeOH) or reductive (e.g., DIBAL-H) conditions .
  • Selectivity : Protects less hindered hydroxyl groups in polyol systems, minimizing acyl migration side reactions .

Advanced Research Questions

Q. What mechanistic insights exist regarding the stability of the pivaloyl group under superacidic conditions?

  • Methodological Answer : In superacids (e.g., HF or triflic acid), the pivaloyl group undergoes carbocationic rearrangements . For example:

  • The pivaloyl cation (tert-butyl acylium ion) decarbonylates to form tert-butyl carbocations, which can rearrange to methyl isopropyl ketone derivatives .
  • DFT studies suggest that hydride donors stabilize intermediates during these rearrangements, with energy barriers ~25 kcal/mol .

Q. How can isotopic labeling using N-Pivaloyl amino acid esters enhance metabolic studies?

  • Methodological Answer : N-Pivaloyl derivatives improve gas chromatography/isotope ratio mass spectrometry (GC/IRMS) sensitivity for 15N isotopic analysis:

  • Derivatization with pivaloyl chloride converts amino acids into volatile esters, enabling precise quantification of isotopic enrichment in physiological samples .
  • This method avoids interference from matrix effects, critical for studying amino acid synthesis in gastrointestinal tracts .

Q. What strategies optimize stereoselectivity in aldol reactions using pivaloyl-protected intermediates?

  • Methodological Answer : Evans’ syn-aldol methodology is effective:

  • Generate a mixed anhydride from pivaloyl chloride and a carboxylic acid at -78°C to preserve stereochemical integrity .
  • React with chiral oxazolidinone enolates to achieve >95% enantiomeric excess (ee). The bulky pivaloyl group minimizes racemization during coupling .

Key Research Challenges

  • Contradictions in Stability : While pivaloyl groups are stable under mild acids, superacidic media induce unexpected rearrangements, necessitating mechanistic validation .
  • Stereochemical Control : Bulky pivaloyl groups improve selectivity but may hinder coupling efficiency in sterically congested systems .

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